molecular formula C11H8N2O3 B1649709 (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide CAS No. 10354-19-5

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide

Cat. No.: B1649709
CAS No.: 10354-19-5
M. Wt: 216.19 g/mol
InChI Key: CBMXFPHUADQWJW-FPYGCLRLSA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is a chemical compound with the molecular formula C11H8N2O3 and is provided as a high-purity solid for research applications . This compound features a 1,3-benzodioxole core, a structural motif known for its interesting physicochemical properties, including a non-planar ring structure in the ground state due to the anomeric effect . This compound is of significant interest in agricultural and plant science research. It is part of a class of 1,3-benzodioxole derivatives that function as potent auxin receptor agonists . Computer-aided drug discovery approaches have identified such compounds based on their interaction with the auxin receptor TIR1 (Transport Inhibitor Response 1) . Research indicates that related derivatives, specifically the lead compound from which this structure is derived, exhibit remarkable root growth-promoting activity in model plants like Arabidopsis thaliana and Oryza sativa (rice) . The mechanism of action involves binding to the TIR1 receptor, which enhances auxin-responsive signaling pathways and leads to the transcriptional activation of genes responsible for root development . This makes (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide a valuable scaffold for developing novel plant growth regulators aimed at enhancing root architecture and crop productivity. The compound is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H2,13,14)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMXFPHUADQWJW-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10354-19-5
Record name NSC125404
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Mechanism and Conditions

  • Base Selection : Piperidine is the preferred catalyst due to its ability to deprotonate cyanoacetamide efficiently while minimizing side reactions. Alternative bases, such as N-methylmorpholine, have been explored but yield inferior stereochemical control.
  • Solvent System : Ethanol or methanol under reflux (78–80°C) provides optimal polarity for dissolving both aromatic aldehydes and cyanoacetamide derivatives.
  • Reaction Time : Completion typically occurs within 4–6 hours, monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization.

Representative Procedure :

  • Combine 1,3-benzodioxole-5-carbaldehyde (10 mmol), cyanoacetamide (10 mmol), and piperidine (0.5 mmol) in ethanol (50 mL).
  • Reflux at 80°C for 5 hours.
  • Cool to room temperature, precipitate the product by adding ice water, and filter.
  • Purify via recrystallization from ethanol/water (yield: 82–88%).

Thermodynamic Control and Stereoselectivity

The E-isomer dominates due to its lower energy conformation, where the benzodioxole and cyano groups adopt a trans arrangement, minimizing steric hindrance. Nuclear magnetic resonance (NMR) analysis of the olefinic protons (δ 7.8–8.1 ppm, J = 15–16 Hz) confirms the E-configuration.

Alternative Synthetic Pathways

Mannich-Type Cyclization Approaches

A modified Mannich reaction has been reported for analogous benzodioxole derivatives, though its applicability to the target compound requires adaptation.

Key Steps :

  • Condensation of 1,3-benzodioxole-5-carbaldehyde with cyanothioacetamide to form a thioamide intermediate.
  • Treatment with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and N-methylmorpholine to generate a thiolate precursor.
  • Acidic workup and amidation to yield the final product.

Challenges :

  • Lower yields (≤46%) compared to Knoevenagel condensation.
  • Requires stringent control of pH and temperature to avoid polymerization.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball-milling to accelerate the Knoevenagel reaction without solvents:

  • Conditions : 1,3-benzodioxole-5-carbaldehyde, cyanoacetamide, and piperidine (1:1:0.05 molar ratio) milled at 30 Hz for 2 hours.
  • Yield : 75–78%, with comparable purity to traditional methods.

Optimization Strategies and Yield Enhancement

Catalytic System Modifications

Catalyst Solvent Temperature (°C) Yield (%) Reference
Piperidine Ethanol 80 88
N-Methylmorpholine Methanol 65 72
DBU THF 60 68

Insights :

  • Polar protic solvents (ethanol, methanol) enhance reaction rates by stabilizing the enolate intermediate.
  • Stronger bases like 1,8-diazabicycloundec-7-ene (DBU) reduce reaction times but increase side-product formation.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction time to 20–30 minutes with a marginal yield improvement (90%). This method is advantageous for large-scale production but requires specialized equipment.

Analytical Characterization and Validation

Spectroscopic Data

  • FT-IR : ν = 2220 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (amide C=O stretch), 1240 cm⁻¹ (C-O-C of benzodioxole).
  • ¹H NMR (DMSO-d₆): δ 8.02 (s, 1H, NH), 7.45 (d, J = 15.5 Hz, 1H, CH=), 6.95–6.85 (m, 3H, benzodioxole-H), 6.25 (d, J = 15.5 Hz, 1H, CH=).
  • ¹³C NMR : δ 165.2 (C=O), 148.1 (C≡N), 132.4–108.3 (benzodioxole carbons).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30, 1 mL/min) shows ≥98% purity.

Industrial-Scale Production Considerations

Cost-Effective Feedstock Sourcing

  • 1,3-Benzodioxole-5-carbaldehyde: Derived from piperonal via oxidation (KMnO₄, H₂SO₄), costing $120–150/kg.
  • Cyanoacetamide: Commercially available at $80–100/kg (bulk pricing).

Waste Management

  • Ethanol recovery via distillation achieves 90% solvent reuse.
  • Piperidine neutralization with HCl generates non-hazardous piperidinium chloride.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzodioxole derivatives.

Scientific Research Applications

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, synthesis routes, and biological activities of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide and analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Synthesis Method Biological Activity/Applications References
(E)-3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enamide C₁₁H₈N₂O₃ Benzodioxol, cyano, enamide Not explicitly detailed; likely Claisen-Schmidt or condensation reaction Potential antitumor/pharmaceutical intermediate
4-[2-Amino-6-(1,3-benzodioxol-5-yl)pyrimidin-4-yl]benzenesulfonamide [1] C₁₇H₁₄N₄O₄S Benzodioxol, pyrimidine, sulfonamide Reaction of chalcone with guanidine HCl in isopropanol Antimicrobial, enzyme inhibition
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one C₁₆H₁₁BrO₃ Benzodioxol, bromophenyl, ketone Claisen-Schmidt condensation (KOH/ethanol) Nonlinear optical (NLO) materials
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide C₂₂H₂₃NO₃ Benzodioxol, cyclohexylphenyl, acrylamide Acylation of amine with acryloyl chloride Not reported; structural analog
(2S)-2-[[(E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]propanamide (1D) C₂₆H₂₄N₄O₆ Benzodioxol, hydroxycarbamoyl, propanamide Multi-step peptide coupling Antitumor (HDAC inhibition)

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Cyano vs. Bromo/Hydroxycarbamoyl Groups: The electron-withdrawing cyano group in the target compound enhances electrophilicity compared to the bromophenyl group in ’s chalcone. This may influence reactivity in Michael addition or nucleophilic substitution reactions . Hydroxycarbamoyl derivatives (e.g., compound 1D) exhibit hydrogen-bonding capacity, critical for binding to biological targets like histone deacetylases (HDACs) .
Intermolecular Interactions
  • Benzodioxol-containing chalcones (e.g., ) exhibit C–H⋯O interactions, stabilizing crystal packing . The acrylamide group in the target compound may facilitate hydrogen bonding with proteins or nucleic acids, akin to sulfonamide derivatives in .

Biological Activity

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H10N2O3
  • Molecular Weight : 218.22 g/mol
  • CAS Number : 10354-19-5

The compound features a benzodioxole moiety, which is known for its diverse biological properties. The presence of the cyanopropenamide group also suggests potential reactivity and biological interactions.

Anticancer Properties

Research indicates that (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study :
A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability, with IC50 values indicating potent activity at low concentrations. The compound was shown to induce apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro assays against several bacterial strains demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

This suggests potential applications in treating infections caused by resistant bacterial strains.

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

In animal models, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation .

The biological activities of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide are thought to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It affects various signaling pathways related to apoptosis and inflammation.
  • Reactive Oxygen Species (ROS) Scavenging : Its structure allows it to act as an antioxidant, reducing oxidative stress in cells.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide?

The compound is typically synthesized via Knoevenagel condensation , involving the reaction of 1,3-benzodioxole-5-carbaldehyde with cyanoacetamide under basic conditions (e.g., piperidine or ammonium acetate in ethanol). Critical parameters include temperature control (60–80°C), solvent choice (polar aprotic solvents enhance yield), and stoichiometric ratios to minimize side reactions like hydrolysis of the cyano group . Purification often employs column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation requires multimodal spectroscopy :

  • NMR : 1^1H and 13^13C NMR verify the (E)-configuration of the propenamide moiety (e.g., coupling constant Jtrans1516 HzJ_{trans} \approx 15–16\ \text{Hz}) and benzodioxole aromatic protons .
  • IR : Peaks at ~2200 cm1^{-1} confirm the nitrile (-C≡N) group, while amide C=O stretches appear at ~1650 cm1^{-1} .
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves bond lengths and dihedral angles, confirming the planar benzodioxole-propenamide system .

Q. What computational tools are used to predict its physicochemical properties?

  • Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) surfaces to predict reactivity sites (e.g., nitrile and amide groups) .
  • PubChem : Provides validated data on molecular weight (245.23 g/mol), SMILES strings, and InChI keys for cross-referencing .
  • Mercury CSD : Visualizes crystal packing and intermolecular interactions (e.g., π-π stacking in benzodioxole rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in X-ray data (e.g., thermal motion anisotropy or occupancy disorders) are addressed by:

  • SHELXL refinement : Adjusting restraints for bond distances/angles and using TWIN/BASF commands for twinned crystals .
  • Validation tools : PLATON’s ADDSYM checks for missed symmetry, while RIGU guards against over-interpretation of weak diffraction data .
  • Example: In benzodioxole derivatives, planar group deviations >0.02 Å trigger re-examination of hydrogen bonding networks .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

  • Bioisosteric replacement : Substitute the nitrile group with -COOH or -CONH2_2 to assess cytotoxicity changes in cancer cell lines (e.g., MTT assays) .
  • Fragment-based screening : Co-crystallize with target enzymes (e.g., kinases) to identify binding motifs via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Comparative analysis : Benchmark against analogs like 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid to isolate pharmacophore contributions .

Q. How are conflicting biological activity results rationalized across studies?

  • Dose-response profiling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values, ensuring assays are conducted at physiologically relevant concentrations (1–50 μM) .
  • Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the benzodioxole ring) .
  • Data normalization : Apply Z-factor scoring to minimize plate-to-plate variability in high-throughput screens .

Methodological Resources

Q. Key Databases for Cross-Referencing

ResourceApplicationExample Data
PubChem Molecular descriptors, toxicity predictionsCID 14598287: Solubility (LogP = 1.8), hydrogen bond donors/acceptors
Cambridge Structural Database (CSD) Crystal structure validationRefcode XXXXXX: Bond length C-C = 1.48 Å
ChEMBL Bioactivity dataTarget: Kinase X, IC50_{50} = 12 nM

Q. Experimental Protocols

  • Synthetic scale-up : Use microwave-assisted synthesis (100 W, 80°C, 30 min) to reduce reaction time from 24 h to <1 h .
  • Crystallization : Optimize solvent polarity (e.g., toluene/ethanol mixtures) to grow diffraction-quality crystals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
Reactant of Route 2
(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide

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